molecular formula C46H82O3Sn2 B14560768 1,1,3,3-Tetrabutyl-1,3-bis(2-nonylphenoxy)distannoxane CAS No. 62054-29-9

1,1,3,3-Tetrabutyl-1,3-bis(2-nonylphenoxy)distannoxane

Cat. No.: B14560768
CAS No.: 62054-29-9
M. Wt: 920.6 g/mol
InChI Key: SNWJTWKCSIYGEY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetrabutyl-1,3-bis(2-nonylphenoxy)distannoxane is an organometallic compound with the molecular formula C40H82O5Sn2 . This compound is known for its unique structure, which includes two tin atoms bonded to organic groups. It is primarily used in various industrial and research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis(2-nonylphenoxy)distannoxane typically involves the reaction of tin-based precursors with organic ligands. One common method includes the reaction of tetrabutyltin with nonylphenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity .

Chemical Reactions Analysis

1,1,3,3-Tetrabutyl-1,3-bis(2-nonylphenoxy)distannoxane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form tin oxides and other by-products.

    Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.

    Substitution: The organic ligands attached to the tin atoms can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,3,3-Tetrabutyl-1,3-bis(2-nonylphenoxy)distannoxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis(2-nonylphenoxy)distannoxane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atoms in the compound can coordinate with various functional groups in biological molecules, altering their activity and function. This coordination can disrupt normal cellular processes, leading to antimicrobial effects or other biological activities .

Comparison with Similar Compounds

1,1,3,3-Tetrabutyl-1,3-bis(2-nonylphenoxy)distannoxane can be compared with other organotin compounds such as:

  • 1,1,3,3-Tetrabutyl-1,3-bis(trichloroacetyl)distannoxane
  • 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane

These compounds share similar structural features but differ in their specific organic ligands and reactivity. The unique combination of nonylphenoxy groups in this compound imparts distinct chemical and biological properties, making it suitable for specialized applications .

Properties

CAS No.

62054-29-9

Molecular Formula

C46H82O3Sn2

Molecular Weight

920.6 g/mol

IUPAC Name

dibutyl-[dibutyl-(2-nonylphenoxy)stannyl]oxy-(2-nonylphenoxy)stannane

InChI

InChI=1S/2C15H24O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;4*1-3-4-2;;;/h2*9-10,12-13,16H,2-8,11H2,1H3;4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2

InChI Key

SNWJTWKCSIYGEY-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC2=CC=CC=C2CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.